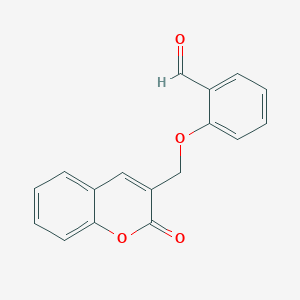

2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde

Description

Contextualization within Coumarin (B35378) Chemistry and Heterocyclic Scaffolds

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds ubiquitously found in nature. mdpi.com Their basic structure consists of a benzene (B151609) ring fused to an α-pyrone ring. This core scaffold is not only responsible for their characteristic fluorescence but also imparts a wide range of biological activities, making them attractive frameworks in medicinal chemistry and materials science. The coumarin nucleus is a versatile platform that can be readily functionalized at various positions to modulate its physicochemical and biological properties.

Heterocyclic scaffolds, such as the coumarin system, are fundamental to the development of new therapeutic agents and functional materials. The introduction of a benzaldehyde (B42025) group via a methoxy (B1213986) bridge at the 3-position of the coumarin ring, as seen in 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde, creates a bifunctional molecule. This strategic combination retains the inherent properties of the coumarin core while introducing a reactive aldehyde group that can participate in a wide array of chemical transformations.

Significance as a Key Intermediate and Versatile Precursor in Organic Synthesis

The true value of this compound lies in its role as a key intermediate in the synthesis of more elaborate molecular architectures. The aldehyde functional group is a versatile handle for constructing carbon-carbon and carbon-nitrogen bonds, which are fundamental operations in organic synthesis.

A prime example of its utility is in the synthesis of coumarin-linked Schiff bases. Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. The synthesis of this compound itself is a crucial first step in this process. It is typically synthesized from 3-(bromomethyl)-2H-chromen-2-one and salicylaldehyde (B1680747). researchgate.net

Once obtained, this compound serves as the aldehyde component in Schiff base formation. The reaction with various primary amines leads to the corresponding coumarin-appended Schiff bases. This modular approach allows for the systematic variation of the amine component, enabling the creation of a library of related compounds with potentially diverse biological activities or material properties.

The following table summarizes the synthesis of this compound, a critical precursor for further synthetic applications.

| Reactants | Product | Significance |

| 3-(bromomethyl)-2H-chromen-2-one and Salicylaldehyde | This compound | Provides a key intermediate with a reactive aldehyde group for further functionalization. researchgate.net |

The subsequent use of this intermediate in the synthesis of Schiff bases highlights its versatility. The general reaction scheme involves the condensation of the aldehyde with a primary amine, as depicted below.

| Reactants | Product Class | Synthetic Utility |

| This compound and Primary Amines | Coumarin-linked Schiff Bases | Access to a diverse range of compounds with potential applications in medicinal chemistry and material science. |

This role as a versatile precursor underscores the importance of this compound in modern organic synthesis. Its ability to bridge the worlds of coumarin chemistry and the vast reaction landscape of aldehydes makes it a valuable tool for the creation of novel and functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-oxochromen-3-yl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c18-10-13-6-2-3-7-15(13)20-11-14-9-12-5-1-4-8-16(12)21-17(14)19/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGHUNIWQKXESA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)COC3=CC=CC=C3C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566475 | |

| Record name | 2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142209-30-1 | |

| Record name | 2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 2 2 Oxo 2h Chromen 3 Yl Methoxy Benzaldehyde

Primary Synthetic Routes to 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde

The principal pathway to synthesizing this compound involves the initial formation of a 3-substituted coumarin (B35378) intermediate, followed by an ether linkage to a benzaldehyde (B42025) moiety. This can be conceptualized as a convergent synthesis where two key fragments are prepared and then joined.

Baylis-Hillman Reaction and Subsequent Intramolecular Cyclization

A foundational strategy for preparing the necessary coumarin intermediate, 3-(chloromethyl)-2H-chromen-2-one, begins with the Baylis-Hillman reaction. beilstein-journals.orgresearchgate.net This multi-step sequence is outlined below:

Baylis-Hillman Reaction: The first step is the reaction between salicylaldehyde (B1680747) and an acrylate, such as methyl acrylate or tert-butyl acrylate, catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO). beilstein-journals.orgresearchgate.net This reaction forms a densely functionalized molecule known as a Baylis-Hillman adduct. The reaction of salicylaldehyde with tert-butyl acrylate yields the corresponding adduct, which serves as a key precursor. beilstein-journals.org

Intramolecular Cyclization/Lactonization: The Baylis-Hillman adduct, containing both a phenolic hydroxyl group and an ester, undergoes a subsequent acid-catalyzed intramolecular cyclization. beilstein-journals.org This process, known as lactonization, forms the characteristic six-membered lactone ring of the coumarin system. This step can sometimes lead to a mixture of chromene and coumarin products. beilstein-journals.orgresearchgate.net

Halogenation of the Intermediate: The cyclized product from the previous step is a 3-substituted coumarin. To create a reactive site for linking to the second benzaldehyde unit, the intermediate is halogenated. For instance, treating the unprotected Baylis-Hillman products with hydrochloric acid (HCl) in a mixture of acetic acid and acetic anhydride can produce 3-(halomethyl)coumarins in excellent yields (up to 98%). This yields the crucial intermediate, 3-(chloromethyl)-2H-chromen-2-one.

Williamson Ether Synthesis: The final step to obtain the target compound is a Williamson ether synthesis. researchgate.net The 3-(chloromethyl)-2H-chromen-2-one intermediate is reacted with salicylaldehyde in the presence of a weak base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like N,N-Dimethylformamide (DMF). The phenoxide ion of salicylaldehyde acts as a nucleophile, displacing the chloride on the coumarin intermediate to form the ether linkage, yielding this compound. researchgate.net

Table 1: Key Reactions in the Primary Synthetic Route

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product |

| 1 | Baylis-Hillman Reaction | Salicylaldehyde, Acrylate Ester | DABCO | Baylis-Hillman Adduct |

| 2 | Intramolecular Cyclization | Baylis-Hillman Adduct | Acid (e.g., Acetic Acid) | 3-Substituted Coumarin |

| 3 | Halogenation | 3-Substituted Coumarin | HCl, Acetic Acid/Anhydride | 3-(chloromethyl)-2H-chromen-2-one |

| 4 | Williamson Ether Synthesis | 3-(chloromethyl)-2H-chromen-2-one, Salicylaldehyde | K2CO3, DMF | This compound |

Optimization of Reaction Conditions and Yields

For the initial Baylis-Hillman reaction , several factors can be varied. The choice of catalyst is critical, with tertiary amines (e.g., DABCO) and phosphines being common promoters. digitellinc.comrsc.org Reaction parameters such as temperature, solvent, and the potential use of Lewis acid co-catalysts can significantly influence the reaction rate and yield. digitellinc.comrsc.org It has been noted that elevating the temperature can sometimes improve yields in asymmetric Morita-Baylis-Hillman reactions. mdpi.com

In the final Williamson ether synthesis step, the reaction conditions are critical for efficient ether formation. Key variables include:

Base: A mild base like potassium carbonate (K2CO3) is effective for generating the phenoxide nucleophile from salicylaldehyde without promoting side reactions.

Solvent: A polar aprotic solvent, such as DMF or acetone, is typically used to dissolve the reactants and facilitate the SN2 reaction mechanism.

Temperature: The reaction is often performed at a moderate temperature to ensure a reasonable reaction rate without causing decomposition of the reactants or products.

Table 2: Optimization Parameters for Key Synthetic Steps

| Reaction Step | Parameter | Options & Considerations |

| Baylis-Hillman | Catalyst | DABCO, Imidazole, Chiral Aziridine-Phosphines. mdpi.com The choice can affect rate and enantioselectivity. |

| Solvent | Acetonitrile, 2-MeTHF. Solvent choice can impact reaction time and yield. mdpi.comresearchgate.net | |

| Temperature | Typically room temperature, but can be elevated (e.g., 45-50 °C) to increase rate. digitellinc.comresearchgate.net | |

| Additives | Lewis acids (e.g., MgCl2) or Brønsted acids can be used as co-catalysts. digitellinc.comrsc.org | |

| Williamson Ether Synthesis | Base | K2CO3, Na2CO3. Must be strong enough to deprotonate the phenol but not cause side reactions. |

| Solvent | DMF, Acetone. A polar aprotic solvent is ideal for this SN2 reaction. | |

| Temperature | Typically room temperature to moderate heating (e.g., 60-80 °C). |

Alternative Synthetic Approaches for Analogous Coumarin Aldehydes

While the Baylis-Hillman route provides a pathway to the specific 3-substituted coumarin precursor, several other classical and modern synthetic methods are widely employed to construct the core coumarin ring system found in analogous compounds. jmchemsci.com These methods could potentially be adapted to create precursors for similar coumarin aldehydes.

Knoevenagel Condensation: This is one of the most common methods for coumarin synthesis. rsc.org It involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate or ethyl acetoacetate. nih.govmdpi.com The reaction is typically catalyzed by a weak base like piperidine (B6355638). mdpi.comrsc.org Modern variations utilize green chemistry principles, employing catalysts like L-proline, ultrasound irradiation, or microwave-assisted synthesis to improve yields and reduce reaction times. biomedres.usaip.org

Pechmann Condensation: This acid-catalyzed reaction condenses a phenol with a β-ketoester (e.g., ethyl acetoacetate) to form the coumarin scaffold. wikipedia.orgresearchgate.net A variety of acids, from strong mineral acids like sulfuric acid to solid acid catalysts, can be used. nih.govijsart.com This method is particularly effective for producing 4-substituted coumarins. organic-chemistry.org

Perkin Reaction: In the classic Perkin reaction, a salicylaldehyde is heated with an acid anhydride and its corresponding sodium salt to produce a coumarin, proceeding through an ortho-hydroxycinnamic acid intermediate. jmchemsci.comresearchgate.net

Wittig Reaction: The Wittig reaction provides another route, often involving an intramolecular reaction of a suitably substituted phenolic Wittig reagent to form the coumarin heterocycle. researchgate.net

These alternative methods offer a diverse toolkit for synthetic chemists to access a wide range of coumarin derivatives, which can then be further elaborated into more complex structures like coumarin aldehydes.

Table 3: Comparison of Alternative Coumarin Synthesis Methods

| Method | Reactants | Catalyst/Conditions | Typical Product Type |

| Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound | Base (e.g., Piperidine), often with heat, microwave, or ultrasound. rsc.orgsapub.org | Coumarin-3-carboxylates or 3-acylcoumarins. biomedres.us |

| Pechmann Condensation | Phenol, β-Ketoester | Acid (e.g., H2SO4, Lewis Acids), often with heat. wikipedia.orgnih.gov | 4-Substituted Coumarins. organic-chemistry.org |

| Perkin Reaction | Salicylaldehyde, Acid Anhydride | Base (e.g., Sodium Acetate), high temperature. jmchemsci.com | General Coumarins. |

| Wittig Reaction | Phenolic Phosphonium Ylide | Intramolecular cyclization. | Varied Coumarin Structures. |

Derivatization Strategies and Synthesis of Novel Chemical Scaffolds Featuring the 2 2 Oxo 2h Chromen 3 Yl Methoxy Benzaldehyde Moiety

Synthesis of Coumarin-Hydrazone Conjugates

The aldehyde functional group of 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde is readily exploited for the synthesis of hydrazone derivatives. These reactions typically involve the condensation with hydrazine-based nucleophiles, leading to the formation of a C=N bond and generating a stable and often crystalline product.

The reaction between this compound and various substituted acid hydrazides represents a straightforward and efficient method for generating coumarin-hydrazone conjugates. rsc.org This transformation is a classic example of Schiff base condensation, where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding acylhydrazone.

The synthesis is generally carried out in a suitable solvent, such as methanol (B129727), under reflux conditions. rsc.org To facilitate the reaction, a catalytic amount of an acid, like p-toluenesulfonic acid, is often employed. rsc.org The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the desired coumarin-hydrazone products often precipitate from the reaction mixture and can be isolated by simple filtration, followed by washing with a cold solvent to afford high-purity compounds. rsc.org This single-step process allows for the creation of a library of derivatives by varying the substituent on the acid hydrazide. rsc.org

Table 1: Examples of Coumarin-Hydrazone Conjugates Synthesized from this compound

| Acid Hydrazide Reactant | Resulting Conjugate Name | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Isonicotinohydrazide | (E)-N'-((2-((2-oxo-2H-chromen-3-yl)methoxy)phenyl)methylene)isonicotinohydrazide | p-TsOH, Methanol, Reflux | High | rsc.org |

| 4-Chlorobenzohydrazide | (E)-4-Chloro-N'-((2-((2-oxo-2H-chromen-3-yl)methoxy)phenyl)methylene)benzohydrazide | p-TsOH, Methanol, Reflux | High | rsc.org |

| 4-Nitrobenzohydrazide | (E)-N'-((2-((2-oxo-2H-chromen-3-yl)methoxy)phenyl)methylene)-4-nitrobenzohydrazide | p-TsOH, Methanol, Reflux | High | rsc.org |

The Schiff base condensation is highly regioselective, as the reaction occurs exclusively between the aldehyde's carbonyl group and the terminal -NH2 group of the acid hydrazide. The inherent reactivity of the aldehyde ensures that other functional groups within the coumarin (B35378) or benzaldehyde (B42025) rings remain unaffected under these mild reaction conditions.

Fabrication of Thiosemicarbazone Derivatives

Thiosemicarbazones are another important class of derivatives accessible from this compound. These compounds are structurally analogous to hydrazones but contain a thione (C=S) group, which can significantly influence their chemical properties.

The synthesis of coumarin-thiosemicarbazone derivatives is achieved through the condensation reaction of this compound with a substituted thiosemicarbazide (B42300). acs.orgnih.gov The reaction mechanism is similar to that of hydrazone formation. Typically, equimolar amounts of the aldehyde and the respective thiosemicarbazide are dissolved in a solvent like ethanol (B145695) or methanol and heated under reflux. nih.govlew.ro A few drops of an acid catalyst, such as acetic acid, can be added to accelerate the reaction. lew.ro The resulting thiosemicarbazone products are often obtained in excellent yields as stable solids that can be purified by recrystallization. acs.orgnih.gov

The thiosemicarbazide scaffold offers ample opportunities for creating molecular diversity. A wide array of commercially available or synthetically accessible thiosemicarbazides, substituted at the N4-position with various alkyl or aryl groups, can be used. juniv.edu This allows for the systematic modification of the terminal part of the molecule, enabling the exploration of structure-activity relationships in various applications. The condensation reaction is robust and high-yielding for a broad range of substituted thiosemicarbazides, making it a reliable method for generating a library of coumarin-thiosemicarbazone hybrids. acs.orgnih.govresearchgate.net

Table 2: Examples of Substituted Thiosemicarbazides for Derivatization

| Thiosemicarbazide Reactant | Potential Product Name | Key Structural Feature | Reference |

|---|---|---|---|

| Thiosemicarbazide | 2-((2-((2-oxo-2H-chromen-3-yl)methoxy)phenyl)methylene)hydrazine-1-carbothioamide | Unsubstituted thiourea (B124793) moiety | nih.gov |

| 4-Phenylthiosemicarbazide | N-phenyl-2-((2-((2-oxo-2H-chromen-3-yl)methoxy)phenyl)methylene)hydrazine-1-carbothioamide | N-phenyl substitution | acs.orgnih.gov |

| 4-Ethylthiosemicarbazide | N-ethyl-2-((2-((2-oxo-2H-chromen-3-yl)methoxy)phenyl)methylene)hydrazine-1-carbothioamide | N-ethyl substitution | mdpi.com |

Construction of Coumarin-Linked 2-Pyridone Heterocycles

Beyond simple condensation reactions, this compound can be envisioned as a building block in more complex, multi-component reactions to construct fused heterocyclic systems. One such target is the coumarin-linked 2-pyridone scaffold, which combines two biologically relevant pharmacophores.

While direct multi-component reactions starting from this compound to form 2-pyridones are not extensively documented, established synthetic routes to coumarin-pyridone conjugates provide a blueprint for potential pathways. For instance, one-pot reactions involving a coumarin-containing chalcone-like precursor, an active methylene (B1212753) compound (like ethyl 2-nitroacetate), and an ammonium (B1175870) source (ammonium acetate) are known to yield 6-(2-oxo-2H-chromen-3-yl)-4-arylpyridin-2(1H)-ones. ias.ac.in

Adapting this strategy, the target aldehyde could first be subjected to a Claisen-Schmidt condensation with a suitable ketone to form an α,β-unsaturated chalcone (B49325) intermediate. This intermediate could then undergo a cyclocondensation reaction with a C-H acid and ammonia (B1221849) source to construct the desired 2-pyridone ring, covalently linking it to the coumarin moiety. This synthetic approach highlights the potential of the aldehyde as a versatile starting material for accessing more complex, fused heterocyclic systems.

Multi-component Reaction (MCR) Approaches for Pyridone Annulation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substantial portions of all starting materials. The aldehyde functionality of this compound makes it an ideal candidate for inclusion in MCRs designed to construct pyridone rings.

A common MCR approach for the synthesis of substituted 2-pyridones involves the one-pot reaction of an aldehyde, an active methylene compound (such as malononitrile (B47326) or ethyl cyanoacetate), a C-H acid (like acetylacetone (B45752) or dimedone), and an ammonium salt (like ammonium acetate) as the nitrogen source. In this context, this compound would serve as the aldehyde component, dictating the substitution pattern at the 4-position of the resulting pyridone ring. The reaction typically proceeds through an initial Knoevenagel condensation of the aldehyde with the active methylene compound, followed by a Michael addition of the C-H acid, and subsequent cyclization with ammonia to yield the final pyridone-annulated coumarin derivative. This strategy allows for the rapid generation of molecular diversity from simple and readily available starting materials.

Influence of Catalytic Systems on Reaction Efficiency

The efficiency, yield, and reaction time of multi-component reactions for pyridone synthesis are significantly influenced by the choice of catalyst. Various catalytic systems, including Brønsted acids, Lewis acids, bases, and heterogeneous catalysts, have been employed to promote these transformations.

Acid catalysts, such as acetic acid or Lewis acids like zinc bromide (II) or ytterbium triflate (III), can activate the aldehyde carbonyl group, facilitating the initial Knoevenagel condensation step. jk-sci.com Basic catalysts, such as piperidine (B6355638) or triethylamine, are often used to deprotonate the active methylene compounds, thereby promoting both the Knoevenagel and subsequent Michael addition steps. mdpi.com

In recent years, heterogeneous catalysts and nano-catalysts have gained prominence due to their environmental benefits, reusability, and often enhanced activity. mdpi.com For instance, catalysts like silica-propylsulfonic acid, titania nanowires, and zinc oxide supported on fluorapatite (B74983) have been successfully used in MCRs to synthesize various heterocyclic scaffolds, including pyridinones and related structures. researchgate.net These catalysts provide an active surface for the reaction to occur, can be easily separated from the reaction mixture, and often lead to higher yields and shorter reaction times under milder conditions, such as solvent-free or aqueous media. researchgate.netnih.gov

Table 1: Comparison of Catalytic Systems in Generalized Pyridone MCRs

| Catalyst Type | Example | Typical Conditions | Advantages |

|---|---|---|---|

| Brønsted Acid | Acetic Acid, Amberlyst 15 | 50-80 °C, Ethanol | Low cost, mild conditions. organic-chemistry.org |

| Base Catalyst | Piperidine, Triethylamine | Reflux, Ethanol | Effective for condensation steps. mdpi.com |

| Heterogeneous Acid | Silica-propylsulfonic acid | 140 °C, Neat | Reusable, solvent-free. researchgate.net |

| Nanoparticle | Copper nanoparticles on charcoal | Reflux, Acetonitrile | High efficiency, recyclable. mdpi.com |

Integration into Pyrazole-Based Systems

The aldehyde group of this compound is a key functional handle for constructing fused pyrazole (B372694) rings, a privileged scaffold in medicinal chemistry. The Vilsmeier-Haack reaction is a powerful tool for achieving this transformation, typically involving the initial formation of a hydrazone intermediate.

Vilsmeier-Haack Formylation in Pyrazole Ring Formation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich compounds and for the synthesis of heterocyclic systems. wikipedia.org In the context of pyrazole synthesis from an aldehyde, the reaction proceeds via a hydrazone intermediate. First, this compound is condensed with a hydrazine (B178648) (e.g., phenylhydrazine) to form the corresponding hydrazone.

This hydrazone is then treated with the Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction results in a simultaneous cyclization and formylation to yield a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde. researchgate.net This process is a robust and versatile method for preparing coumarin-pyrazole hybrids, where the Vilsmeier-Haack step builds the formylated pyrazole ring onto the coumarin framework. nih.govrsc.org Researchers have successfully used this strategy to prepare various coumarin-substituted formyl pyrazoles from different hydrazones in good to excellent yields. nih.govrsc.org

The typical reaction conditions involve treating the hydrazone with the Vilsmeier reagent at low temperatures (e.g., 0-5 °C) initially, followed by heating to complete the cyclization and formylation. nih.gov

Condensation with Hydrazines and Mechanism Elucidation

The initial and crucial step in the synthesis of pyrazoles from aldehydes is the condensation with a hydrazine or its derivatives. The reaction of the carbonyl group of this compound with the nucleophilic nitrogen of a hydrazine (such as hydrazine hydrate (B1144303) or phenylhydrazine) leads to the formation of a hydrazone.

The mechanism begins with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer, typically facilitated by a catalytic amount of acid, to form a carbinolamine intermediate. Subsequent dehydration of this intermediate, driven by the formation of a stable C=N double bond, results in the final hydrazone product. This hydrazone is the key substrate for the subsequent Vilsmeier-Haack cyclization to form the pyrazole ring. researchgate.net

Molecular Hybridization with Diverse Heterocyclic Rings

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug design. The this compound moiety is an excellent platform for creating such hybrids, particularly with other heterocyclic systems like pyridine (B92270).

Synthesis of Coumarin-Pyridine Derivatives

Several classical methods for pyridine synthesis can be adapted to incorporate the coumarin scaffold starting from this compound. One of the most versatile of these is the Kröhnke pyridine synthesis. wikipedia.org This reaction typically involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate (B1210297). wikipedia.org

A plausible synthetic route begins with an aldol (B89426) or Claisen-Schmidt condensation between this compound and an appropriate methyl ketone (e.g., acetophenone) to form an α,β-unsaturated ketone intermediate (a chalcone analogue). This intermediate can then be reacted with a 1-(2-oxo-2-phenylethyl)pyridinium salt and ammonium acetate in a solvent like acetic acid. The reaction proceeds through a series of Michael additions and condensation reactions, ultimately leading to the formation of a highly substituted pyridine ring attached to the coumarin framework. researchgate.net This methodology allows for the creation of complex coumarin-pyridine hybrids with diverse substitution patterns. researchgate.net

Formation of Coumarin-Pyrimidine Derivatives

The synthesis of hybrid molecules incorporating both coumarin and pyrimidine (B1678525) rings is a significant area of research, given the broad spectrum of biological activities associated with both heterocycles. The aldehyde group of this compound is an ideal starting point for constructing the pyrimidine ring through multicomponent reactions.

One of the most prominent methods is the Biginelli reaction or its variations. In this approach, the aldehyde can be condensed with a β-dicarbonyl compound (such as ethyl acetoacetate) and a urea (B33335) or thiourea derivative. This one-pot synthesis efficiently yields a dihydropyrimidine (B8664642) ring attached to the coumarin scaffold. The reaction conditions can be tailored using various catalysts, including Lewis or Brønsted acids, to optimize yields.

Another strategy involves the initial conversion of the aldehyde into a chalcone. This is achieved through a Claisen-Schmidt condensation with a suitable ketone, such as a 3-acetylcoumarin. gavinpublishers.com The resulting α,β-unsaturated carbonyl system (chalcone) is a versatile intermediate. This coumarin-chalcone hybrid can then be reacted with reagents like thiourea in the presence of a base (e.g., sodium ethoxide) to cyclize and form the corresponding coumarinyl-pyrimidine derivatives. gavinpublishers.com Similarly, reaction with guanidine (B92328) hydrochloride can yield aminopyrimidines. This multi-step approach allows for greater molecular diversity in the final products.

Recent studies have also demonstrated the synthesis of pyrimidine-linked coumarins through the reaction of alkylated 4-hydroxycoumarins with substituted benzyl-2-thiouracils under basic conditions, offering an alternative route to these hybrid molecules. nih.gov

Table 1: Synthesis of Representative Coumarin-Pyrimidine Hybrids

| Starting Material (Aldehyde Component) | Reagents | Product Description | Reference |

| Coumarin-Chalcone Hybrid | Thiourea, Sodium Ethoxide | Coumarinyl-pyrimidine-thione derivative | gavinpublishers.com |

| 4-Hydroxycoumarin (B602359), Benzaldehyde | 2-Aminobenzothiazole, L-proline | Fused pyrimidine system | acs.org |

| Alkylated Coumarin | Substituted Benzyl-2-thiouracil, K₂CO₃ | Pyrimidine-linked coumarin derivative | nih.gov |

Development of Coumarin-Thiophene Derivatives

Thiophene-containing compounds are of great interest in medicinal chemistry. The Gewald reaction is a powerful and efficient multicomponent method for synthesizing polysubstituted 2-aminothiophenes, which directly utilizes an aldehyde as a key reactant. wikipedia.orgorganic-chemistry.org

In this reaction, this compound can be condensed with an active methylene nitrile (e.g., ethyl cyanoacetate (B8463686) or malononitrile) and elemental sulfur in the presence of a base catalyst (such as morpholine (B109124) or piperidine). organic-chemistry.orginformahealthcare.com The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the nitrile, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. This one-pot synthesis is highly convergent and allows for the rapid assembly of complex coumarin-thiophene hybrids. The use of microwave irradiation has been shown to be beneficial, often leading to improved reaction yields and shorter reaction times. wikipedia.org

More complex scaffolds, such as coumarin-triazole-thiophene hybrids, have also been synthesized. In one reported pathway, a 4-(chloromethyl)coumarin derivative was reacted with a pre-formed triazole-thiol to yield the final hybrid. nih.gov While this specific route does not start with an aldehyde, it highlights the modular nature of assembling these advanced conjugates.

Table 2: Synthesis of Coumarin-Thiophene Hybrids via Gewald Reaction

| Aldehyde Component | α-Cyano Compound | Base/Catalyst | Product Description | Reference |

| Aldehyde/Ketone | α-Cyanoester | Elemental Sulfur, Base | Polysubstituted 2-aminothiophene | wikipedia.org |

| Arylacetaldehydes | Malononitrile | Elemental Sulfur, Morpholine | 5-Aryl-2-aminothiophenes | organic-chemistry.org |

| Coumarin-thiazole aldehyde | Malononitrile | Elemental Sulfur, L-proline | 2-Aminothiophene with coumarin-thiazole scaffold | informahealthcare.com |

Design and Synthesis of Coumarin-Naphthyridine Derivatives

The 1,8-naphthyridine (B1210474) scaffold is a privileged structure in drug discovery, often referred to as a bioisostere of quinoline. The fusion of this moiety with a coumarin core can lead to novel compounds with interesting biological properties. The synthesis of such hybrids can be strategically designed starting from a coumarin aldehyde precursor.

A common approach begins with the synthesis of an aminopyridine intermediate linked to the coumarin core. For instance, a multi-component reaction involving 3-acetylcoumarin, an aromatic aldehyde, and malononitrile in the presence of ammonium acetate can yield a 2-amino-6-(coumarin-3-yl)-4-aryl-nicotinonitrile. preprints.orgnih.gov While this specific example uses 3-acetylcoumarin, the aldehyde functionality of this compound could be employed in similar cyclocondensation reactions to build the core pyridine ring.

Once the coumarinyl-pyridine intermediate is formed, it can be further elaborated to construct the second fused pyridine ring of the naphthyridine system. For example, reaction of the aminopyridine derivative with reagents like malononitrile or ethyl cyanoacetate under basic conditions can induce cyclization to afford the 1,8-naphthyridine ring. preprints.org This stepwise approach allows for the controlled synthesis of highly functionalized coumarin-naphthyridine derivatives.

Table 3: Synthesis of Coumarin-Naphthyridine Derivatives

| Intermediate | Reagents | Reaction Conditions | Final Product | Yield | Reference |

| Coumarinyl-aminopyridine-carbonitrile | Malononitrile | EtOH / Triethylamine, Reflux | 2,4-Diamino-coumarinyl-1,8-naphthyridine | - | preprints.org |

| Coumarinyl-aminopyridine-carbonitrile | Ethyl cyanoacetate | EtOH / Triethylamine, Reflux | 4-Amino-2-oxo-coumarinyl-1,8-naphthyridine | - | preprints.org |

| Coumarinyl-aminopyridine-carbonitrile | 2-(3-Methoxybenzylidene)malononitrile | EtOH / Triethylamine | 4-Amino-2,5-diaryl-coumarinyl-1,8-naphthyridine | - | preprints.org |

Preparation of Coumarin-Oxadiazole and Thiadiazole Hybrids

Oxadiazole and thiadiazole rings are important five-membered heterocycles frequently incorporated into medicinal compounds to act as bioisosteres of ester and amide groups and to modulate physicochemical properties. A versatile synthetic pathway to these hybrids from this compound involves a multi-step sequence.

First, the aldehyde group must be oxidized to the corresponding carboxylic acid. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can be used for this transformation. The resulting carboxylic acid is then converted into a key intermediate, the carbohydrazide (B1668358), by reacting it with hydrazine hydrate, typically in an alcoholic solvent.

This carbohydrazide is the direct precursor to the heterocyclic ring.

1,3,4-Oxadiazoles: Cyclization of the carbohydrazide can be achieved by heating with various one-carbon sources. For example, refluxing with triethyl orthoformate yields the parent 1,3,4-oxadiazole, while reaction with cyanogen (B1215507) bromide can also be used.

1,3,4-Thiadiazoles: To form the thiadiazole ring, the carbohydrazide is typically reacted with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) to form a dithiocarbazate salt, which upon heating undergoes dehydrative cyclization. researchgate.net Alternatively, reaction with thiosemicarbazide followed by cyclization with an acid catalyst like sulfuric acid or dehydrating agents like phosphorus oxychloride (POCl₃) can yield aminothiadiazole derivatives.

Table 4: Synthesis of Coumarin-Oxadiazole/Thiadiazole Hybrids

| Precursor | Reagents for Cyclization | Heterocycle Formed | Reference |

| Coumarin Carbohydrazide | Carbon Disulfide, KOH | 5-Mercapto-1,3,4-oxadiazole | researchgate.net |

| Coumarin Carbohydrazide | Benzoic Acid, POCl₃ | 2-Aryl-5-coumarinyl-1,3,4-oxadiazole | |

| Coumarin Carboxylic Acid | Thiosemicarbazide, POCl₃ | 2-Amino-5-coumarinyl-1,3,4-thiadiazole | researchgate.net |

| 3-Bromoacetylcoumarin | Hydrazide/Hydrazone | Coumarinyl-thiazole/oxadiazole | nih.gov |

Generation of Coumarin-Indole Conjugates

Coumarin-indole conjugates represent a significant class of hybrid molecules, combining two privileged scaffolds known for their wide-ranging biological activities. The aldehyde group of this compound is well-suited for direct reaction with indole (B1671886) rings to form these conjugates.

A primary method involves the electrophilic substitution of indole with the aldehyde, typically at the nucleophilic C3 position of the indole. This reaction is often catalyzed by a Lewis or Brønsted acid. The aldehyde is activated by the catalyst, making it more susceptible to attack by the electron-rich indole. This can lead to the formation of a bis(indolyl)methane (BIM) derivative, where two indole units are linked to the methine carbon originating from the aldehyde.

Alternatively, the condensation can be controlled to produce a hydroxyl intermediate, which can then be dehydrated to form a C3-substituted indole with a double bond linking it to the coumarin moiety. Various synthetic conditions, including the use of different catalysts and solvents, can be employed to favor one product over the other. Synthetic routes starting from different precursors, such as the reaction between 3-acetyl indole hydrazone and substituted salicylaldehydes, have also been developed to create diverse coumarin-indole hydrazones. researchgate.net Furthermore, multi-step syntheses have been devised to create specific series of hybrids, such as 3-(1-benzyl-1H-indol-2-yl)-2H-chromen-2-ones and 2-(2-oxo-2H-chromen-3-yl)-1H-indole-3-carbaldehydes. nih.gov

Table 5: Synthesis of Representative Coumarin-Indole Conjugates

| Coumarin Precursor | Indole Component | Reaction Type | Product Description | Reference |

| Trifunctionalized Coumarin | Substituted Indoles | Michael Addition | Coumarin-indole hybrid | phcogj.com |

| 3-Acetyl Indole Hydrazone | Salicylaldehyde (B1680747) | Condensation | Coumarin-indole hydrazone | researchgate.net |

| Phenylhydrazine | 3-Acetyl-chromen-2-ones | Fischer Indole Synthesis | 2-(2-oxo-2H-chromen-3-yl)-1H-indole-3-carbaldehydes | nih.gov |

Synthesis of Acyl Derivatives of Related Hydroxycoumarins

While the primary focus is on derivatizing the aldehyde, understanding the modification of the core coumarin ring is also essential. Acylation of hydroxycoumarins is a common strategy to produce derivatives with modified properties. For instance, 4-hydroxycoumarin is a key starting material for many biologically active compounds.

The synthesis of 3-acylcoumarins can be achieved through various methods. One classical approach is the Knoevenagel condensation of a salicylaldehyde with a β-ketoester, such as ethyl acetoacetate, in the presence of a base like piperidine. connectjournals.com This directly installs an acetyl group at the C3 position.

Another important class of acyl derivatives is formed from coumarin-3-carboxylic acid. This key intermediate can be synthesized via Knoevenagel condensation between salicylaldehyde and Meldrum's acid. mdpi.com Once obtained, the carboxylic acid can be converted into a wide range of acyl derivatives:

Esters: Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), allows for the mild and efficient formation of esters with various alcohols. mdpi.com

Amides: The carboxylic acid can be coupled with various amines or amino acid esters using peptide coupling reagents like DCC in combination with 1-hydroxybenzotriazole (B26582) (HOBt) to form stable amide bonds. nih.gov

These acylation strategies demonstrate the versatility of the coumarin scaffold itself, complementing the derivatizations possible at the appended benzaldehyde moiety.

Table 6: Synthesis of Acyl Coumarin Derivatives

| Starting Material | Reagents | Product Type | Reference |

| Salicylaldehyde, Ethyl Acetoacetate | Piperidine, Acetic Acid | 3-Acetylcoumarin | connectjournals.com |

| Coumarin-3-carboxylic acid | Alcohol, DCC, DMAP | Coumarin-3-carboxylate (Ester) | mdpi.com |

| Coumarin-3-carboxylic acid | Amino Acid Methyl Ester, DCC, HOBt | Coumarin-3-carboxamide (Amide) | nih.gov |

| 3-Bromoacetylcoumarin | Amines | Imidazoline derivatives | acgpubs.org |

Other Advanced Coumarin Hybrids and Conjugates

The versatility of the coumarin scaffold and the reactivity of the aldehyde group allow for the synthesis of numerous other advanced hybrid structures by combining them with a variety of heterocyclic systems.

Coumarin-Thiazole Hybrids: Thiazole (B1198619) rings can be constructed using the Hantzsch thiazole synthesis. A common precursor for this is a 3-(bromoacetyl)coumarin, which can be prepared from 3-acetylcoumarin. This α-haloketone is then reacted with a thiourea or thioamide to form the thiazole ring. nih.gov Alternatively, one-pot, three-component reactions involving a coumarin derivative, an aldehyde, and thiocarbohydrazide (B147625) under microwave irradiation have been developed to synthesize coumarin-thiazole hybrids efficiently. kjscollege.com

Coumarin-Pyridine Hybrids: Beyond naphthyridines, simple substituted pyridine rings can be attached. For example, coumarin-chalcones, derived from the starting aldehyde, can react with malononitrile in the presence of ammonium acetate to yield highly functionalized 2-amino-3-cyanopyridine (B104079) derivatives. gavinpublishers.com

Coumarin-Benzimidazole Hybrids: These conjugates can be synthesized by condensing a coumarin-3-carboxylic acid with o-phenylenediamine (B120857) derivatives, leading to cyclization and formation of the benzimidazole (B57391) ring directly attached to the coumarin C3 position.

These examples underscore the modularity of coumarin chemistry, where the core structure can be strategically combined with a vast array of other pharmacophores to generate novel and complex molecules for chemical and biological screening.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 2 Oxo 2h Chromen 3 Yl Methoxy Benzaldehyde and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms. ajmrhs.com

The 1H NMR spectrum of a molecule provides information on the number of different types of protons and their neighboring protons. ias.ac.in In coumarin (B35378) derivatives, the protons on the aromatic and pyrone rings exhibit characteristic chemical shifts. ias.ac.innih.gov For instance, the proton at position 4 of the coumarin ring typically appears as a singlet. Aromatic protons generally resonate as multiplets in the downfield region of the spectrum. tandfonline.com The analysis of coupling constants between adjacent protons helps to establish the connectivity within the molecule. ias.ac.in

Table 1: Representative 1H NMR Chemical Shifts for Coumarin Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 (Coumarin) | ~8.4 | s |

| Aromatic-H | ~7.0-8.0 | m |

| OCH2 | ~3.2-3.5 | t |

Note: This table is interactive and provides a general overview of expected chemical shifts. Actual values can vary based on substitution patterns and solvent.

The 13C NMR spectrum complements the 1H NMR data by providing a signal for each unique carbon atom in the molecule. scribd.com The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. scirp.org In coumarin derivatives, the carbonyl carbon of the lactone ring (C-2) is typically observed at a downfield chemical shift. scirp.orgrdd.edu.iq The carbon atoms of the aromatic rings appear in the range of approximately 110-160 ppm. nih.gov

Table 2: General 13C NMR Chemical Shifts for Coumarin Scaffolds

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (Lactone) | ~160-180 |

| Aromatic C | ~110-160 |

| OCH2 | ~50 |

Note: This interactive table shows typical chemical shift ranges for carbon atoms in coumarin derivatives.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex spectra of molecules like 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde. researchgate.net

COSY (Correlation Spectroscopy) experiments reveal proton-proton couplings, helping to identify adjacent protons in the structure. ajmrhs.com

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms. ajmrhs.com

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule. ceon.rs

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. rdd.edu.iq The IR spectrum of this compound and its analogs would be expected to show characteristic absorption bands for the various functional groups.

Key expected vibrational frequencies include:

C=O stretching (lactone): A strong absorption band is anticipated around 1725 cm⁻¹. rdd.edu.iq

C=O stretching (aldehyde): This typically appears in the range of 1670 to 1780 cm⁻¹. openstax.org

C-H stretching (aromatic): These vibrations are generally observed between 3000 and 3100 cm⁻¹. docbrown.info

C-O stretching (ether): Look for a band in the region of 1240 cm⁻¹. rdd.edu.iq

C=C stretching (aromatic): Multiple bands are expected between 1450 and 1600 cm⁻¹. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (Lactone) | ~1725 |

| C=O (Aldehyde) | ~1700 |

| C-H (Aromatic) | ~3000-3100 |

| C-O (Ether) | ~1240 |

Note: This interactive table highlights the key IR absorption bands for the functional groups present in the target molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. physchemres.org Coumarin and its derivatives are known to exhibit absorption bands in the UV region. cdnsciencepub.com The spectrum of these compounds is typically characterized by π-π* transitions. mdpi.com These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The position and intensity of these absorption bands can be influenced by the presence of substituents on the coumarin ring. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rdd.edu.iq High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. researchgate.net Common fragmentation pathways for coumarin derivatives often involve the loss of carbon monoxide (CO) from the lactone ring. benthamopen.comnih.gov The fragmentation of the ether linkage and the benzaldehyde (B42025) moiety would also produce characteristic fragment ions, aiding in the structural confirmation. researchgate.net

Single Crystal X-ray Diffraction (SC-XRD) for Precise Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule. While specific crystallographic data for the title compound, this compound, has not been detailed in the reviewed literature, extensive studies on closely related coumarin analogs offer significant insight into the expected solid-state conformation.

Analysis of various coumarin derivatives reveals consistent structural motifs. For instance, the crystal structure of 2-oxo-2H-chromen-3-yl benzoate (B1203000) was determined to be in the triclinic space group P1, with the dihedral angle between the coumarin ring system and the benzoate group being 83.58 (9)°. researchgate.net In the crystal, the structure is stabilized by C—O⋯π, C—H⋯π, and aromatic π–π stacking interactions. researchgate.net Similarly, 2-oxo-2H-chromen-3-yl 4-chlorobenzoate also crystallizes in the triclinic P1 space group, with a dihedral angle of 73.95 (8)° between the coumarin system and the benzene (B151609) ring. nih.govresearchgate.net

Other analogs, such as 2-oxo-2H-chromen-7-yl benzoate , crystallize in the monoclinic space group P21. sapub.org Its structure is stabilized by both intramolecular and intermolecular C-H···O hydrogen bonds, which form infinite one-dimensional chains. sapub.org The study of 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate showed a nearly perpendicular orientation between the 2H-chromen-2-one ring system and the phenyl ring, with a dihedral angle of 89.12 (5)°. nih.gov These examples collectively demonstrate that the solid-state structures of coumarin derivatives are heavily influenced by substituent patterns, which dictate the nature of intermolecular forces like hydrogen bonding and π–π stacking, ultimately governing the crystal packing. nih.govnih.gov

Table 1: Crystallographic Data for Analogs of this compound

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |

|---|---|---|---|---|---|---|---|---|---|---|

| 2-Oxo-2H-chromen-3-yl benzoate | C₁₆H₁₀O₄ | Triclinic | P1 | 6.9243(6) | 7.7262(8) | 11.8168(6) | 84.550(6) | 81.852(6) | 83.023(8) | researchgate.net |

| 2-Oxo-2H-chromen-3-yl 4-chlorobenzoate | C₁₆H₉ClO₄ | Triclinic | P1 | 6.7866(4) | 7.1789(3) | 14.0981(5) | 94.098(3) | 93.461(4) | 106.154(4) | researchgate.net |

| 2-Oxo-2H-chromen-7-yl benzoate | C₁₆H₁₀O₄ | Monoclinic | P2₁ | 3.8601(1) | 27.7876(9) | 5.7453(2) | 90 | 91.063(3) | 90 | sapub.org |

| 2-Oxo-2H-chromen-7-yl 4-fluorobenzoate | C₁₆H₉FO₄ | Monoclinic | P2₁/c | - | - | - | - | - | - | nih.goviucr.org |

| 2-Oxo-2H-chromen-7-yl 4-tert-butylbenzoate | C₂₀H₁₈O₄ | Monoclinic | P2₁/c | - | - | - | - | - | - | nih.gov |

| 2-Oxo-2H-chromen-6-yl 4-tert-butylbenzoate | C₂₀H₁₈O₄ | Monoclinic | P2₁/c | - | - | - | - | - | - | nih.gov |

Note: '-' indicates that specific unit cell parameters were not explicitly mentioned in the abstract or main text of the referenced search snippets.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. unipd.itelementar.com This method serves as a crucial checkpoint for verifying the empirical formula of a newly synthesized compound, ensuring its purity and confirming its identity. atlanticmicrolab.com The process typically involves high-temperature combustion of the sample, which converts the elements into simple gases (e.g., CO₂, H₂O, N₂) that are then quantitatively measured. unipd.it For a compound to be considered pure, the experimentally found elemental percentages should closely match the theoretically calculated values, typically within a ±0.4% deviation, a standard required by many scientific journals. nih.gov

For the title compound, This compound , the molecular formula is C₁₇H₁₂O₄. The theoretically calculated elemental composition is:

Carbon (C): 72.85%

Hydrogen (H): 4.32%

Oxygen (O): 22.83%

While experimental elemental analysis data for the title compound were not found in the provided search results, data for several analogous coumarin-benzimidazole derivatives are available and demonstrate the utility of this technique. The close agreement between the calculated and found values for these analogs provides strong evidence for their proposed chemical structures and high degree of purity. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 2 Oxo 2h Chromen 3 Yl Methoxy Benzaldehyde and Its Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening large databases of compounds and for understanding the molecular basis of a ligand's activity by examining its interactions within the binding site of a biological target. nih.gov The process involves sampling various conformations of the ligand within the protein's active site and then using a scoring function to rank these conformations based on their predicted binding affinity. nih.gov

Molecular docking simulations are pivotal for predicting the specific interactions between a ligand, such as 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde, and the amino acid residues of its target protein. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For coumarin-based compounds, interactions with protein active sites are well-documented. For instance, the coumarin (B35378) moiety can participate in π-π stacking interactions with aromatic residues like tryptophan (Trp) and phenylalanine (Phe). nih.gov The carbonyl oxygen of the coumarin ring and the aldehyde group are potent hydrogen bond acceptors, capable of forming strong hydrogen bonds with donor residues such as serine (Ser) or histidine (His) in the active site. nih.gov

Derivatives of this compound have been synthesized for their potential as aldose reductase (ALR2) inhibitors, an enzyme implicated in diabetic complications. researchgate.net Docking studies of such compounds into the ALR2 active site would aim to predict key binding interactions. The benzaldehyde (B42025) portion of the molecule could fit into the anion-binding pocket of ALR2, while the coumarin scaffold could establish hydrophobic and π-stacking interactions with residues like Trp111 and Phe122. The ether linkage provides flexibility, allowing the molecule to adopt an optimal conformation to maximize these interactions.

Table 1: Potential Ligand-Target Interactions for this compound in an Enzyme Active Site

| Interaction Type | Potential Interacting Group on Ligand | Potential Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Coumarin Carbonyl Oxygen, Aldehyde Oxygen | Ser, His, Tyr, Asn |

| π-π Stacking | Coumarin Ring, Benzaldehyde Ring | Trp, Phe, Tyr, His |

Scoring functions are essential components of molecular docking used to estimate the binding free energy, or binding affinity, of a protein-ligand complex. uci.edu A lower docking score generally indicates a more stable complex and higher binding affinity. researchgate.net These functions can be categorized into three main classes: force-field-based, empirical, and knowledge-based. h-its.org

Force-field-based scoring functions use classical molecular mechanics energy functions to calculate the sum of van der Waals and electrostatic interactions. h-its.org

Empirical scoring functions use weighted terms for significant binding interactions, such as hydrogen bonds, hydrophobic effects, and rotational entropy loss, with weights derived from regression analysis of experimental binding data. nih.gov

Knowledge-based scoring functions derive statistical potentials from structural databases of known protein-ligand complexes to evaluate the likelihood of specific atom-pair interactions. h-its.org

Commonly used scoring functions include London dG, Affinity dG, and AutoDock Vina's scoring function, which provide quantitative predictions of binding affinity, typically in units of kcal/mol. These calculations allow for the ranking of different derivatives of a lead compound, prioritizing those with the most favorable predicted binding energies for further experimental testing.

Table 2: Illustrative Docking Scores for Hypothetical Derivatives against a Target Protein

| Compound | Modification | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Parent Compound | None | -8.5 |

| Derivative A | 4'-Chloro on Benzaldehyde | -9.2 |

| Derivative B | 6-Hydroxy on Coumarin | -8.9 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for studying the structural, electronic, and reactive properties of chemical compounds.

Geometry optimization is a fundamental DFT calculation that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. ufms.br This process systematically alters the bond lengths, bond angles, and dihedral angles to find the most stable conformation. For a molecule like this compound, conformational analysis is crucial for understanding its shape and flexibility. The key rotational barriers are around the C-O-C ether linkage, which dictates the relative orientation of the coumarin and benzaldehyde rings. DFT calculations can identify the global minimum energy conformer, which is the most likely structure to be observed and to interact with biological targets. The optimized geometry provides precise data on bond lengths and angles, which often show good agreement with experimental data from X-ray crystallography. researchgate.netnih.gov

Table 3: Representative Theoretical Geometric Parameters from DFT Calculations

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C=O (Coumarin) | ~1.22 Å |

| Bond Length | C=C (Coumarin) | ~1.36 Å |

| Bond Length | C-O (Ether) | ~1.38 Å |

| Bond Length | C=O (Aldehyde) | ~1.23 Å |

| Bond Angle | O-C=O (Coumarin) | ~120° |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and electronic properties. rsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability and reactivity. rsc.org A large energy gap implies high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. For this compound, the HOMO is likely to be distributed across the electron-rich coumarin ring system, while the LUMO may be localized on the benzaldehyde moiety, particularly the electron-withdrawing aldehyde group.

Table 4: Illustrative FMO Energy Values for Hypothetical Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Parent Compound | -6.2 | -2.1 | 4.1 |

| Derivative A (Electron-donating group) | -5.9 | -1.9 | 4.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is color-coded to represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. nih.gov Blue indicates regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. nih.gov Green represents areas of neutral or zero potential. nih.gov

For this compound, the MEP map would reveal highly negative potentials (red) around the electronegative oxygen atoms of the coumarin and aldehyde carbonyl groups, identifying them as sites for hydrogen bond acceptance. nih.gov Regions of positive potential (blue) would be located around the hydrogen atoms. This visual representation of charge distribution is crucial for understanding and predicting the non-covalent interactions, such as hydrogen bonds and electrostatic contacts, that govern molecular recognition in docking simulations. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among bonds in a molecule. It provides a detailed understanding of the electron density distribution in atomic and molecular orbitals, revealing insights into the stabilization energy associated with hyperconjugative interactions.

In the study of coumarin derivatives, NBO analysis is instrumental in elucidating the intramolecular charge transfer (ICT) and the stability of the molecular structure. The analysis focuses on the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is a key parameter; a higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Key intramolecular interactions and their stabilization energies (E(2)) in related coumarin derivatives are summarized in the table below.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) | π* (C2-C3) | 25.4 |

| LP (O1) | π* (C4-C5) | 18.7 |

| LP (O2) | π* (C2-O1) | 30.1 |

| π (C5-C6) | π* (C7-C8) | 15.2 |

| π (C9-C10) | π* (C4-C5) | 21.5 |

Note: The data presented is representative of coumarin derivatives and illustrates the typical interactions and stabilization energies. The exact values for this compound may vary.

These hyperconjugative interactions lead to a delocalization of electron density, which is crucial for the molecule's electronic properties. The flow of electron density from the donor to the acceptor orbitals results in a more stabilized and less energetic molecular system.

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure of molecules like this compound. These studies provide valuable information about the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MEP).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with the molecule's potential for intramolecular charge transfer.

For coumarin derivatives, the HOMO is typically localized on the electron-rich coumarin ring system, while the LUMO is distributed over the benzaldehyde moiety, which acts as the electron acceptor. This spatial distribution of the FMOs facilitates the intramolecular charge transfer upon photoexcitation.

The Molecular Electrostatic Potential (MEP) map is another valuable tool for analyzing the electronic structure. It provides a visual representation of the charge distribution on the molecule's surface. The different colors on the MEP map indicate regions of varying electrostatic potential. Red regions correspond to areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate low electron density and positive potential, making them prone to nucleophilic attack. Green areas represent regions of neutral potential. In coumarin-benzaldehyde derivatives, the oxygen atoms of the carbonyl and methoxy (B1213986) groups typically exhibit a negative potential, while the hydrogen atoms of the aromatic rings show a positive potential.

Calculated electronic properties for related coumarin derivatives are presented below.

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.7 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 2.5 eV |

Note: These values are illustrative for coumarin derivatives and may differ for the specific title compound.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in various photonic and optoelectronic technologies. Coumarin derivatives, including this compound, are promising candidates for NLO materials due to their extended π-conjugated systems and the presence of electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer.

Theoretical calculations, primarily using DFT methods, are widely employed to predict and understand the NLO properties of molecules. The key parameters that quantify the NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO activity of a molecule.

Computational studies on related coumarin derivatives have shown that the presence of the coumarin moiety as a donor and the benzaldehyde group as an acceptor leads to a significant NLO response. The methoxy bridge connecting these two units plays a crucial role in facilitating the charge transfer process. The first-order hyperpolarizability is a tensor quantity, and its total magnitude (βtot) is calculated from the individual tensor components.

The calculated NLO properties for a representative coumarin derivative are shown in the table below.

| NLO Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 4.5 D |

| Mean Polarizability (α) | 250 |

| Total First Hyperpolarizability (βtot) | 1200 |

Note: These are representative values for coumarin derivatives. The actual values for this compound would require specific calculations.

The results from these theoretical studies indicate that coumarin derivatives possess considerable NLO properties, making them attractive for further experimental investigation and development of new NLO materials. The ability to tune the NLO response by modifying the donor and acceptor groups within the molecular structure offers a pathway for designing novel materials with enhanced NLO performance.

Structure Activity Relationship Sar Studies of 2 2 Oxo 2h Chromen 3 Yl Methoxy Benzaldehyde Derivatives

Systematic Correlation of Structural Modifications with Biological Response

The biological activity of 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde derivatives is highly dependent on the nature and position of substituents on both the coumarin (B35378) and benzaldehyde (B42025) moieties. Modifications at the C3, C4, and C7 positions of the coumarin ring, as well as on the phenyl ring of the benzaldehyde portion, have been shown to significantly modulate activity across various biological targets, including enzymes and receptors. researchgate.net

For instance, in a series of coumarin-Schiff base hybrids designed as acetylcholinesterase (AChE) inhibitors, the substitution pattern on the phenyl ring of the imine scaffold (derived from the benzaldehyde portion) played a crucial role. Derivatives with a chloro substituent at the C-4 position of the phenyl ring exhibited significantly enhanced AChE inhibition compared to those with no substituent or a methoxy (B1213986) group. nih.gov

Similarly, studies on coumarin derivatives as antifungal agents have demonstrated that substitutions on the coumarin core are essential for activity. The introduction of short aliphatic chains or nitro groups was found to favor antifungal potency against various Aspergillus species. mdpi.com For example, the nitration of inactive hydroxycoumarin precursors led to derivatives that were up to 128 times more active. mdpi.com

In the context of anticancer activity, coumarin-3-carboxamide derivatives bearing different substituents on the benzamide (B126) ring were evaluated against cancer cell lines. The results indicated that specific halogen substitutions were highly effective. Notably, 4-fluoro and 2,5-difluoro benzamide derivatives were identified as the most potent compounds against HeLa and HepG2 cancer cell lines, with activities comparable to the standard drug doxorubicin. nih.gov

Table 1: SAR of Coumarin-Schiff Base Hybrids as AChE Inhibitors nih.gov

| Compound ID | Phenyl Ring-A Substituent (Imine) | Phenyl Ring-B Substituent (Imine) | IC50 (µM) |

| 13c | 3-OCH3 | 4-Cl | 0.232 |

| 13d | 3-OCH3 | 4-Cl | 0.190 |

| 13h | 3-OCH3 | 4-OCH3 | 1.175 |

| Galantamine | - | - | ~1.0 |

Table 2: Anticancer Activity of Coumarin-3-Carboxamide Derivatives nih.gov

| Compound ID | Benzamide Substituent | IC50 vs. HeLa (µM) | IC50 vs. HepG2 (µM) |

| 14b | 4-Fluoro | 0.39 | 2.62 |

| 14e | 2,5-Difluoro | 0.75 | 4.85 |

| Doxorubicin | - | 0.29 | 0.65 |

Impact of Substituent Electronic Properties on Bioactivity (e.g., electron-donating vs. withdrawing groups)

The electronic nature of substituents is a key determinant of the biological activity of these coumarin derivatives. A clear trend has been observed where electron-withdrawing groups (EWGs) often enhance potency, while electron-donating groups (EDGs) may diminish it, depending on the specific biological target.

In the case of AChE inhibitors, the SAR study explicitly noted that an electron-withdrawing group on the imine's phenyl ring was superior to an electron-donating group. nih.gov The order of activity was found to be -Cl > H > -OCH3, demonstrating that reducing the electron density on the aromatic ring enhances the inhibitory action. nih.gov

This principle is also evident in the antifungal activity of coumarin derivatives. The introduction of a strong electron-withdrawing nitro (-NO2) group onto the coumarin skeleton consistently led to a significant increase in activity against Aspergillus strains. mdpi.com Density functional theory (DFT) calculations confirmed these findings, showing that the LUMO (Lowest Unoccupied Molecular Orbital) density in active nitro-coumarins was different from that in inactive precursors, suggesting that electron-deficient coumarins have a greater attraction to biological targets. mdpi.com

Conversely, the specific placement of groups can alter these effects. For coumarin-benzimidazole hybrids acting as galectin-1 inhibitors, computational studies have highlighted the importance of specific interactions that can be influenced by both EWGs and EDGs, depending on the binding pocket's nature. researchgate.net

Identification of Key Pharmacophoric Features and Binding Sites

The core this compound structure contains several key pharmacophoric features. The coumarin ring system itself is a privileged scaffold in medicinal chemistry, often involved in hydrophobic and π-stacking interactions within binding sites. nih.govresearchgate.net The lactone group's oxygen can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule to its target. researchgate.net

For coumarin-based AChE inhibitors, a dual binding site model is often proposed. Docking studies have shown that the coumarin moiety typically interacts with the Peripheral Anionic Site (PAS) of the enzyme through hydrophobic and π-stacking interactions. nih.gov A second part of the molecule, often a protonatable nitrogen-containing group, simultaneously binds to the Catalytic Active Site (CAS). nih.gov

In the inhibition of human carbonic anhydrases (CAs), crystallographic analysis has precisely identified the binding site for coumarin inhibitors. These molecules bind in a region of the enzyme's active site where they interact with key amino acid residues, including Trp5, Asn62, His64, Asn67, Gln92, and Thr200. nih.gov This binding physically occludes the entrance to the active site. nih.gov Similarly, for coumarin analogues designed as Lysine-Specific Demethylase 1 (LSD1) inhibitors, modeling studies suggest that the inhibitors bind to the active site near the key residues Asp555 and Lys661. nih.gov

Conformational Analysis and its Influence on Biological Activity

The conformational flexibility of the ether linkage between the coumarin and benzaldehyde moieties allows the molecule to adopt specific spatial orientations required for optimal binding to a biological target. The ability of the molecule to position its key pharmacophoric features correctly within a binding pocket is crucial for its activity.

Studies on the conformational behavior of coumarin derivatives within the active site of enzymes like S. cerevisiae α-glucosidase have provided valuable insights. researchgate.net These analyses show that upon binding, the molecule adopts a specific conformation where the benzene (B151609) rings are embedded deep within the binding cavity, while the lactone ring of the coumarin is flanked outwards. This orientation facilitates crucial hydrogen bonding between the molecule's hydroxyl groups and surrounding amino acid residues. researchgate.net

Advanced Research Applications and Future Directions in Chemical Synthesis Utilizing 2 2 Oxo 2h Chromen 3 Yl Methoxy Benzaldehyde

Role as a "Privileged Scaffold" in Drug Discovery and Design

The coumarin (B35378) nucleus within 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to bind to a variety of biological targets, enabling the development of compounds with diverse therapeutic applications. The unique arrangement of the coumarin and benzaldehyde (B42025) components provides a versatile platform for creating extensive libraries of derivatives with the potential for a wide range of biological activities.

The coumarin framework is a known pharmacophore that interacts with numerous enzymes and receptors, while the benzaldehyde group serves as a convenient point for chemical modification. This adaptability allows for the synthesis of new molecules with potentially enhanced biological profiles. Research has shown that derivatives of this scaffold can exhibit significant anticancer and antimicrobial properties, highlighting its importance in the search for new therapeutic agents. researchgate.netnih.gov The chromene unit, a core part of the coumarin structure, is also noted for its low toxicity and broad pharmacological applications. mdpi.com

| Feature | Description | Significance in Drug Discovery |

| Core Structure | Coumarin (2H-chromen-2-one) | A well-established pharmacophore with a wide range of biological activities. |

| Key Functional Group | Benzaldehyde | Provides a reactive site for extensive chemical modification and diversification. |

| Linkage | Methoxy (B1213986) | Connects the two key moieties, influencing the molecule's overall conformation and properties. |

Exploration of Novel Reaction Pathways and Catalytic Systems for Diversification

The chemical reactivity of this compound, particularly its aldehyde group, makes it an ideal starting material for exploring new synthetic routes. Organic chemists have utilized this reactivity to develop a variety of derivatives through reactions such as condensations and multicomponent reactions. For instance, the aldehyde can be readily transformed into Schiff bases, which are themselves valuable intermediates in organic synthesis. researchgate.net

The development of novel catalytic systems, including the use of ionic liquids and other green catalysts, has further expanded the synthetic possibilities. These advanced catalytic methods can offer improved yields, reduced reaction times, and greater selectivity, facilitating the efficient diversification of the core scaffold. The synthesis of various chromene derivatives has been a subject of considerable research, leading to new compounds with potential biological activities. ekb.eg

Integration into Green Chemistry Methodologies

In line with the growing emphasis on sustainable chemical practices, the synthesis and modification of this compound and its derivatives are increasingly being adapted to green chemistry principles. These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis: This technique has been successfully employed to accelerate reactions involving coumarin derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.

Solvent-Free Reactions: Conducting reactions in the absence of traditional organic solvents is a key aspect of green chemistry. The solid-state reactivity of compounds like this compound is being explored to create more environmentally friendly synthetic processes.